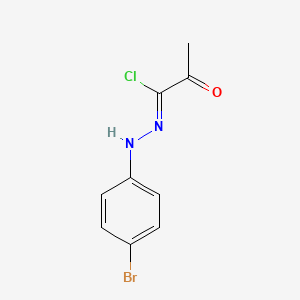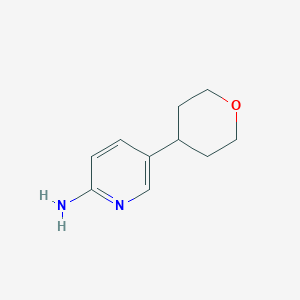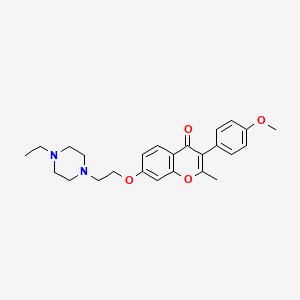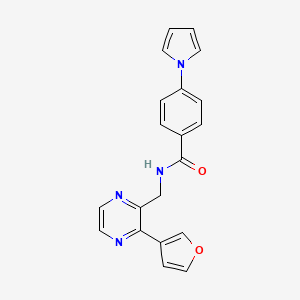
N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride” is a complex organic compound. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a 2-oxopropanehydrazonoyl chloride group, which includes a hydrazone functional group (a nitrogen-nitrogen double bond) and a chloride .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions of carboxylic acids and amines . The presence of the hydrazone group suggests that a hydrazine derivative might be involved in its synthesis .Aplicaciones Científicas De Investigación
Antimicrobial Agents
The compound has shown promise in the development of novel antimicrobial agents. It has been tested for antimicrobial action against bacterial and fungal strains, showing potential particularly against Gram-positive pathogens like Enterococcus faecium, which are often associated with biofilm-related infections .
Anticancer Activity
Derivatives of N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride have been evaluated for their anticancer activity. Studies have indicated that certain derivatives exhibit antiproliferative effects against human breast adenocarcinoma cancer cell lines (MCF7), suggesting a potential role in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding mode of active compounds derived from N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride with receptors. This is crucial for rational drug design, as it helps in predicting the interaction between drugs and their target molecules .
Antioxidant Properties
Compounds containing the N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride moiety have been assessed for their antioxidant activity. The assays used include DPPH, ABTS, and ferric reducing power assays, which are standard methods to evaluate the antioxidant potential of a substance .
Alternative Toxicity Testing
The toxicity of these compounds has been tested on freshwater cladoceran Daphnia magna Straus. This provides an alternative method of toxicity testing that is crucial for assessing the environmental impact of new chemical entities .
Drug Design and Synthesis
The compound serves as a scaffold for the design and synthesis of various chemotypes, such as N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. These chemotypes are significant in the development of new drugs with potential therapeutic applications .
Mecanismo De Acción
Target of Action
Similar compounds, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (both Gram-positive and Gram-negative) and fungal species, as well as against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Similar compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity by potentially blocking the biosynthesis of certain bacterial lipids .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Propiedades
IUPAC Name |
(1Z)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZABGDOPMGFMU-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)



![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)


